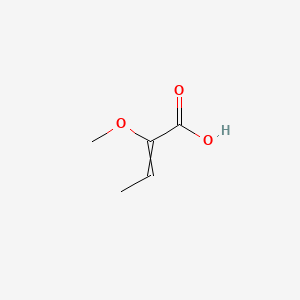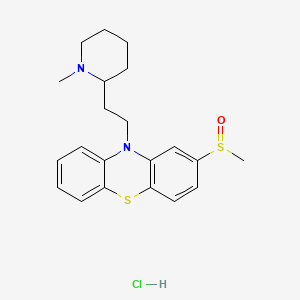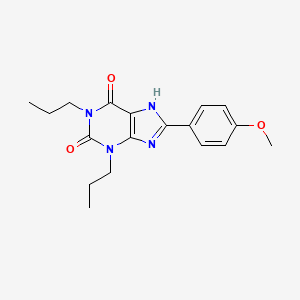
8-(4-Methoxyphenyl)-1,3-dipropyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- is a complex organic compound with a molecular formula of C16H16N4O4S and a molecular weight of 360.39 . This compound is part of the purine family, which is known for its significant biological and pharmacological activities.
Métodos De Preparación
The synthesis of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- involves several steps. The synthetic route typically includes the reaction of purine derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dimethyl-: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl-: This compound has different substituents, which may affect its reactivity and applications.
The uniqueness of 1H-Purine-2,6-dione, 3,9-dihydro-8-(4-methoxyphenyl)-1,3-dipropyl- lies in its specific substituents and the resulting properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
101126-73-2 |
|---|---|
Fórmula molecular |
C18H22N4O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
8-(4-methoxyphenyl)-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c1-4-10-21-16-14(17(23)22(11-5-2)18(21)24)19-15(20-16)12-6-8-13(25-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,19,20) |
Clave InChI |
JRWGEHUXXHRROS-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


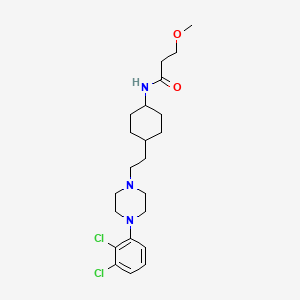
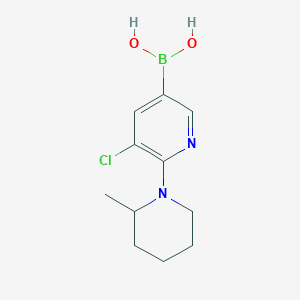
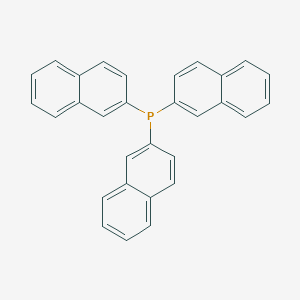
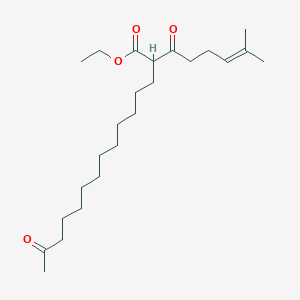
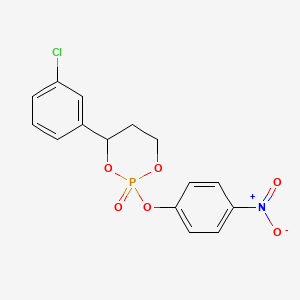
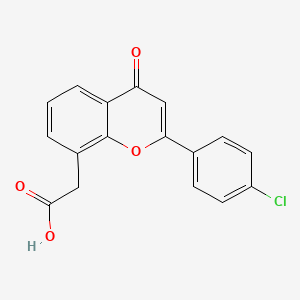
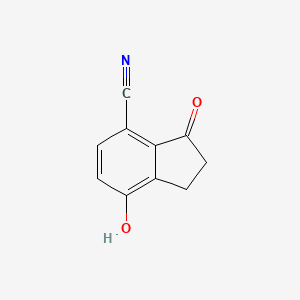

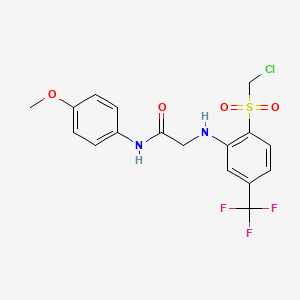
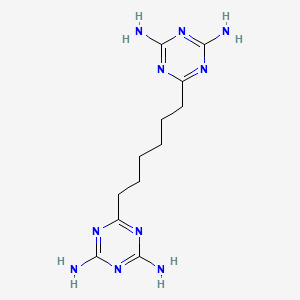

![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
